molecular formula C14H10F2O2 B1440924 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1261987-60-3

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No. B1440924
M. Wt: 248.22 g/mol
InChI Key: VWFBNXPZVSDSJZ-UHFFFAOYSA-N
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Description

Benzoic acid derivatives like “5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid” are commonly used in the synthesis of various organic compounds, including pharmaceuticals . The presence of fluorine atoms can enhance the compound’s lipophilicity and binding affinity, making it valuable in drug design .


Synthesis Analysis

While specific synthesis methods for “5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid” are not available, benzoic acid derivatives are often synthesized through various organic reactions, including acylation, Friedel-Crafts acylation, and others .


Molecular Structure Analysis

The molecular structure of a compound like “5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid” would likely include a benzene ring substituted with fluorine atoms and a methyl group, as well as a carboxylic acid group .


Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. They can act as precursors in the synthesis of other organic compounds through reactions such as esterification, amidation, and others .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, vapor pressure, and others can be determined through experimental methods. For example, a similar compound, 3-Fluoro-4-methylbenzoic acid, has a density of 1.3±0.1 g/cm³, a boiling point of 275.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antimicrobial Applications

The synthesis of new 5-arylidene derivatives containing fluorine atoms has shown promising antimicrobial activity. These compounds, synthesized through the condensation of fluorinated benzamides and Knoevenagel condensation with aromatic aldehydes, demonstrated significant activity against both bacterial and fungal strains. The presence of a fluorine atom in these molecules was essential for enhancing antimicrobial efficacy, highlighting the potential of fluorinated compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Molecular Imaging and Diagnostics

Fluorine-18 labeled compounds have been explored for their applications in positron emission tomography (PET) imaging, particularly in targeting retinoid X receptors. The synthesis of a fluorine-18 labeled bexarotene analogue demonstrates the utility of fluorinated compounds in creating effective tracers for imaging, providing insights into receptor activity and potentially aiding in the diagnosis of diseases (Wang, Davis, Gao, & Zheng, 2014).

Crystallography and Electronic Structure Analysis

Studies on benzoic acid derivatives, including those with fluorine substitutions, have contributed significantly to crystallography and the understanding of molecular structures. Through X-ray powder diffraction and electronic structure calculations, these studies have provided valuable insights into the nature of intermolecular interactions and the electronic properties of fluorinated compounds, which can influence their chemical reactivity and physical properties (Pramanik, Dey, & Mukherjee, 2019).

Synthesis of Organic Intermediates

Catalysis and Fluorination Reactions

The catalytic properties of fluorinated compounds have been explored in various chemical reactions. For instance, the use of silver particles supported on metal oxides has been shown to catalyze the benzylic C-H fluorination of certain compounds, demonstrating the potential of fluorinated molecules in enhancing the efficiency of fluorination reactions, which are crucial in the synthesis of fluoromethylarenes used in pharmaceuticals and agrochemicals (Kita, Shigetani, Kamata, & Hara, 2019).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical substance. For example, a similar compound, 3-Fluoro-4-methylphenylboronic acid, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for a compound like “5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid” could include its use in the synthesis of new pharmaceuticals or other organic compounds, given the beneficial properties conferred by the fluorine atoms .

properties

IUPAC Name

3-fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(17)18)6-12(15)5-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBNXPZVSDSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689285
Record name 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid

CAS RN

1261987-60-3
Record name 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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